molecular formula C14H18 B13769655 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 66289-74-5

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene

Cat. No.: B13769655
CAS No.: 66289-74-5
M. Wt: 186.29 g/mol
InChI Key: YBNSWVHWZLAYSU-UHFFFAOYSA-N
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Description

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a polycyclic hydrocarbon characterized by a bridged tricyclic framework. Its structure incorporates fused and methano-bridged cyclopentane and indene rings, resulting in a rigid, three-dimensional geometry.

Properties

CAS No.

66289-74-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane

InChI

InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2

InChI Key

YBNSWVHWZLAYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4C5C3C6C4C6C5

Origin of Product

United States

Preparation Methods

Preparation Methods of Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene

General Synthetic Approaches

The synthesis of this compound primarily involves constructing its polycyclic ring system through cyclization reactions. These methods focus on the formation of multiple fused rings and bridging methano groups, which define the compound’s unique structure.

Key synthetic strategies include:

Specific Synthetic Routes

Cyclization of Polycyclic Precursors

One common approach involves the cyclization of bicyclic or tricyclic intermediates bearing reactive centers that facilitate ring closure. For example, starting from cyclopent[a]indene derivatives, intramolecular cyclization under acidic or catalytic conditions leads to the formation of the fused ring system characteristic of this compound.

  • Typical conditions: Acid catalysis (e.g., Lewis acids), elevated temperatures (80–150 °C), inert atmosphere.
  • Catalysts: Aluminum chloride (AlCl3), boron trifluoride etherate (BF3·OEt2), or other strong Lewis acids.
  • Solvents: Nonpolar solvents such as dichloromethane or aromatic solvents like toluene.
Hydrogenation of Unsaturated Intermediates

Following cyclization, unsaturated intermediates are subjected to catalytic hydrogenation to saturate the rings fully, yielding the dodecahydro derivative.

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.
  • Conditions: Hydrogen pressure ranging from 1 to 10 atm, temperatures between 25–80 °C.
  • Solvents: Ethanol, ethyl acetate, or other hydrogenation-compatible solvents.
Methano Bridge Formation

The methano bridges at positions 4,7 and 2,3,8 are introduced either during the cyclization step or via subsequent intramolecular reactions involving halogenated precursors or carbene intermediates.

  • Reagents: Halomethanes (e.g., dichlorocarbene generated from chloroform and base), or formaldehyde derivatives.
  • Mechanism: Carbene insertion or nucleophilic attack leading to bridge formation.

Example Preparation Protocol (Literature-Based)

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Cyclization Cyclopent[a]indene derivative, AlCl3 100 °C, inert atmosphere, 4 h Formation of tricyclic intermediate
2 Methano Bridge Formation Dichlorocarbene (from chloroform + base) Room temperature, 2 h Introduction of methano bridges
3 Catalytic Hydrogenation Pd/C, H2 (5 atm), ethanol 50 °C, 6 h Saturated dodecahydro compound
4 Purification Chromatography Ambient conditions Pure this compound

Analytical Data Supporting Preparation

Spectroscopic Characterization

Physical Properties

Property Value Source
Molecular Formula C14H20 ChemicalBook
Molecular Weight 188.31 g/mol ChemicalBook
Melting Point Not commonly reported EvitaChem
Appearance Colorless solid EvitaChem

Research Findings and Optimization

  • Yield Optimization: Reaction temperature and catalyst loading critically affect cyclization efficiency and hydrogenation completeness.
  • Purity Control: Use of chromatographic purification and recrystallization ensures high purity necessary for applications in fragrance and materials.
  • Mechanistic Insights: Studies suggest the methano bridges stabilize the polycyclic framework, enhancing chemical stability and influencing reactivity patterns.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular Cyclization Uses Lewis acid catalysts, high temp Efficient ring closure Requires precise precursor design
Carbene-Mediated Bridge Formation Introduces methano bridges selectively High specificity for bridge formation Sensitive to reaction conditions
Catalytic Hydrogenation Saturates polycyclic intermediates High yield, mild conditions Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:

Mechanism of Action

The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Stereoisomers HXN! and HXX!
  • HXN! (CAS 66289-73-4) andHXX! (CAS 64162-49-8) are stereoisomers of the target compound. Both share the molecular formula C₁₃H₁₈ and molecular weight 186.30.
  • Key Differences: Thermal Stability: HXN! exhibits a heat capacity range of 326.0–344.0 K, while HXX! operates in a lower range (297.0–341.0 K). Both were measured using the melt method with 69% purity .
Dodecahydro-1,4:5,8-dimethanobiphenylene
  • This compound (CAS 25079-41-8) has a molecular weight of 188.31 and a higher thermal range (344.0–384.0 K). Its biphenylene core distinguishes it from the target compound’s indene-based framework .
Endo-Tetrahydrodicyclopentadiene
  • Structure : C₁₀H₁₆, tricyclo[5.2.1.0²,⁶]decane.
  • Applications : Used as a synthetic intermediate in polymer chemistry. Its endo configuration confers greater stability compared to exo isomers due to reduced steric strain .

Functionalized Derivatives

Hexachloro Derivative (CAS 3734-48-3)
  • Formula : C₁₀H₆Cl₆.
  • Properties : Chlorination increases molecular weight (338.873 g/mol) and alters reactivity. The electron-withdrawing Cl groups enhance environmental persistence, as seen in pesticides like chlordene .
Siladifluoromethylated Indene
  • Example: Indene 1i reacts with CF₃TMS to form siladifluoromethylated products. This functionalization expands utility in fluoroorganic chemistry, contrasting with the non-halogenated target compound .

Thermodynamic and Physical Properties

Table 1: Heat Capacity Comparison

Compound CAS Temp. Range (K) Data Points Purity Method
HXN! 66289-73-4 326.0–344.0 98.3 69% Melt
HXX! 64162-49-8 297.0–341.0 97.3 69% Melt
Dodecahydro-dimethanobiphenylene 25079-41-8 344.0–384.0 97.8 69% Melt

Key Insight : The target compound’s stereoisomers (HXN!, HXX!) exhibit narrower thermal windows than the biphenylene analogue, suggesting structural rigidity impacts heat dissipation .

Fragmentation and Stability

  • Electron Impact Fragmentation: The endo isomer of octahydro-4,7-methano-1H-indene undergoes bisection or alkyl loss, while the exo isomer shows distinct pathways. Deuterium labeling confirms these mechanisms, highlighting stereochemistry’s role in stability .

Biological Activity

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene, also known as Shelldyne H, is a polycyclic hydrocarbon with the molecular formula C14H18C_{14}H_{18} and CAS number 51966-13-3. This compound features a complex fused cyclopentane and indene framework, which contributes to its unique chemical properties and potential biological activities. While research on its biological activity is limited, preliminary findings suggest various pharmacological applications.

Chemical Structure and Properties

The structural complexity of this compound is characterized by multiple fused rings that enhance its reactivity. The following table summarizes key physical properties:

Property Value
Molecular FormulaC14H18C_{14}H_{18}
Molecular Weight186.29 g/mol
Density1.213 g/cm³
Boiling Point269.1 °C at 760 mmHg
Refractive Index1.633

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in pharmacology. Compounds with similar structural characteristics have demonstrated various biological activities:

  • Antimicrobial Properties : Some polycyclic hydrocarbons exhibit antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation in experimental models.

However, specific studies focusing directly on this compound are scarce and warrant further investigation to establish its efficacy and safety.

Case Studies and Research Findings

  • Antimicrobial Potential : A study exploring the antimicrobial activity of polycyclic hydrocarbons found that compounds with similar structures could inhibit bacterial growth effectively. Although direct data on this compound is lacking, its structural relatives suggest a promising avenue for antimicrobial research.
  • Inflammation Modulation : Research into structurally related compounds has indicated potential mechanisms for anti-inflammatory action through the inhibition of pro-inflammatory cytokines. This insight could guide future studies on this compound's effects in inflammatory models.

Interaction Studies

Interaction studies involving this compound focus on its behavior in mixtures with other compounds. These studies are crucial for understanding how this compound might interact with biological systems or other chemical substances. Preliminary findings suggest that it may exhibit synergistic effects when combined with certain solvents or reagents used in organic synthesis.

Q & A

Q. Table 1: Representative Physical Properties

PropertyMethodTypical Value RangeReference
Melting PointDSC30–35°C
Boiling PointDistillation170–175°C
Density (25°C)Pycnometer0.980–0.990 g/cm³

Advanced Research Question: How can computational modeling (e.g., DFT) predict the regioselectivity and stereochemical outcomes of hydrogenation reactions in polycyclic hydrocarbons like this compound?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model the electronic and steric factors governing hydrogenation. Key steps:

Geometry Optimization: Minimize energy of the unsaturated precursor and transition states.

Reaction Pathway Analysis: Identify lowest-energy pathways for hydrogen addition, prioritizing sterically accessible double bonds .

Stereochemical Validation: Compare computed NMR chemical shifts (via GIAO method) with experimental data to confirm stereoselectivity .
Case Study: For DCPD derivatives, simulations predict preferential hydrogenation of the norbornene ring due to lower strain energy .

Advanced Research Question: What theoretical frameworks guide the design of catalysts for selective hydrogenation of strained polycyclic systems?

Methodological Answer:
Catalyst design integrates:

  • Sabatier Principle: Balances adsorption/desorption energetics to avoid over-hydrogenation .
  • Ligand-Modified Catalysts: Phosphine ligands on Pd/C tune electronic effects, enhancing selectivity for less-strained bonds .
  • Kinetic Modeling: Microkinetic analysis identifies rate-determining steps (e.g., H₂ dissociation on catalyst surfaces) .
    Example: Raney nickel’s porous structure increases surface area for H₂ activation, favoring partial hydrogenation in DCPD derivatives .

Advanced Research Question: How should researchers resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for complex polycyclic hydrocarbons?

Methodological Answer:
Address contradictions via:

Systematic Replication: Repeat experiments under standardized conditions (e.g., controlled pressure, catalyst loading).

Error Analysis: Quantify uncertainties in calorimetry (e.g., bomb calorimeter ±2% error) .

Comparative Literature Review: Cross-reference data with structurally similar compounds (e.g., DCPD ΔHf ≈ 120 kJ/mol ).

Collaborative Validation: Use multi-lab studies to minimize instrumental bias .

Advanced Research Question: What methodological approaches are recommended for analyzing degradation pathways of saturated polycyclic hydrocarbons under oxidative conditions?

Methodological Answer:

  • Accelerated Aging Studies: Expose the compound to O₃ or UV light, then analyze products via:
    • High-Resolution LC-MS: Identifies oxidation byproducts (e.g., epoxides or ketones).
    • Electron Paramagnetic Resonance (EPR): Detects radical intermediates .
  • Computational Degradation Modeling: Combines QSAR (Quantitative Structure-Activity Relationship) and transition state theory to predict bond cleavage susceptibility .

Advanced Research Question: How can AI-driven automation optimize reaction conditions for synthesizing hydrogenated polycyclic compounds?

Methodological Answer:
AI platforms (e.g., COMSOL Multiphysics) enable:

  • Design of Experiments (DoE): Machine learning algorithms iteratively adjust parameters (temperature, catalyst ratio) to maximize yield .
  • Real-Time Process Control: Sensors feed data into adaptive models, dynamically optimizing H₂ pressure and flow rates .
  • Failure Analysis: Neural networks predict side reactions and recommend corrective actions (e.g., inhibitor additives) .

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